molecular formula C21H21ClN2O4S B3532744 2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide

2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3532744
M. Wt: 432.9 g/mol
InChI Key: ATWOLQAAIVWIOC-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylphenyl group, a sulfonylamino group, and a furan ring

Preparation Methods

The synthesis of 2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a benzene ring to introduce a chlorine atom.

    Introduction of the methylphenyl group: This step involves the alkylation of the chlorophenyl intermediate with a methylphenyl group.

    Formation of the furan ring: The furan ring is introduced through a cyclization reaction.

    Final coupling: The final step involves coupling the furan ring with the sulfonylamino intermediate to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide include:

    2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]ethanoic acid: This compound has a similar structure but with an ethanoic acid group instead of the furan ring.

    Methyl 2-(4-chlorophenyl)acetate: This compound has a similar chlorophenyl group but lacks the sulfonylamino and furan groups.

    Phenoxy acetamide derivatives: These compounds share the acetamide group but have different substituents on the aromatic ring.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-16-8-10-19(11-9-16)29(26,27)24(14-17-5-2-3-7-20(17)22)15-21(25)23-13-18-6-4-12-28-18/h2-12H,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWOLQAAIVWIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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